

Application Notes and Protocols for GSK4027 in Cellular Assays

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Compound of Interest

Compound Name: GSK 4027

Cat. No.: B607841

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Introduction

GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A).[1][2] These proteins are histone acetyltransferases (HATs) that play a crucial role in epigenetic regulation and gene transcription.[3][4] The bromodomain of these proteins is responsible for recognizing and binding to acetylated lysine residues on histones and other proteins, thereby facilitating the recruitment of transcriptional machinery. GSK4027 acts as an antagonist, competitively inhibiting the binding of the PCAF/GCN5 bromodomains to their acetylated targets.[2] This document provides detailed application notes and protocols for the utilization of GSK4027 in cellular assays to investigate the function of PCAF and GCN5. An enantiomer, GSK4028, is available as a negative control.[1][2]

Data Presentation

Table 1: In Vitro and Cellular Potency of GSK4027

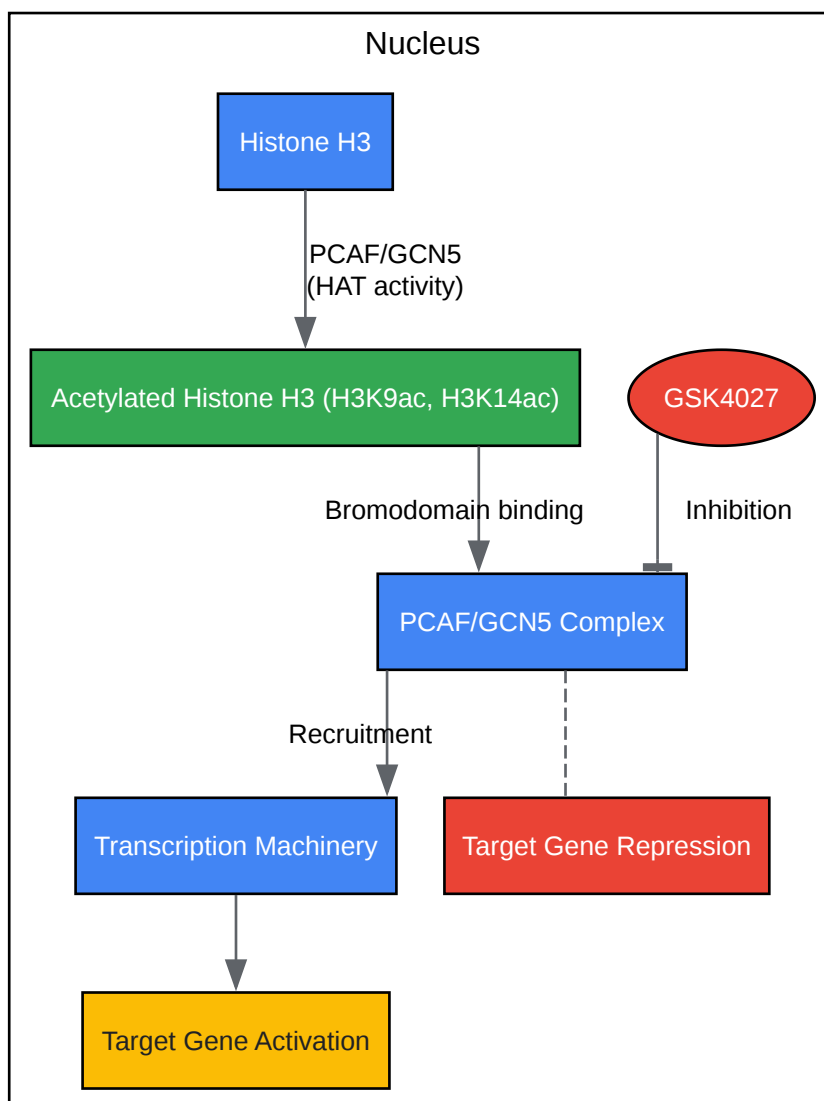
Assay Type	Target	Cell Line	Parameter	Value	Reference
TR-FRET	PCAF	-	IC50	40 nM	[1]
BROMOscan	PCAF	-	Ki	1.4 nM	[1]
BROMOscan	GCN5	-	Ki	1.4 nM	[1]
NanoBRET	PCAF	HEK293	IC50	60 nM	[1]

Table 2: Selectivity of GSK4027 Against Other Bromodomains

Bromodomain	Ki (nM)	Selectivity vs. PCAF/GCN5	Reference
BRPF3	100	>70-fold	[1]
BRD1	110	>78-fold	[1]
FALZ	130	>92-fold	[1]
BRPF1	140	>100-fold	[1]
BET Family	-	≥18000-fold	[2]

Signaling Pathway

PCAF and GCN5 are key components of large multiprotein complexes that regulate gene transcription through the acetylation of histones, primarily Histone H3. This acetylation neutralizes the positive charge of lysine residues, leading to a more open chromatin structure that is accessible to transcription factors and the transcriptional machinery. The bromodomains of PCAF and GCN5 recognize these acetylated lysines, anchoring the complex to chromatin and promoting gene activation. GSK4027, by blocking this interaction, can lead to the suppression of target gene expression.



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Caption: PCAF/GCN5 signaling pathway and the inhibitory action of GSK4027.

Experimental Protocols

NanoBRET™ Cellular Target Engagement Assay for PCAF

This protocol describes how to measure the engagement of GSK4027 with PCAF in live HEK293 cells using the NanoBRET™ technology from Promega. The assay measures the

displacement of a fluorescently labeled tracer from a NanoLuc® luciferase-tagged PCAF protein.

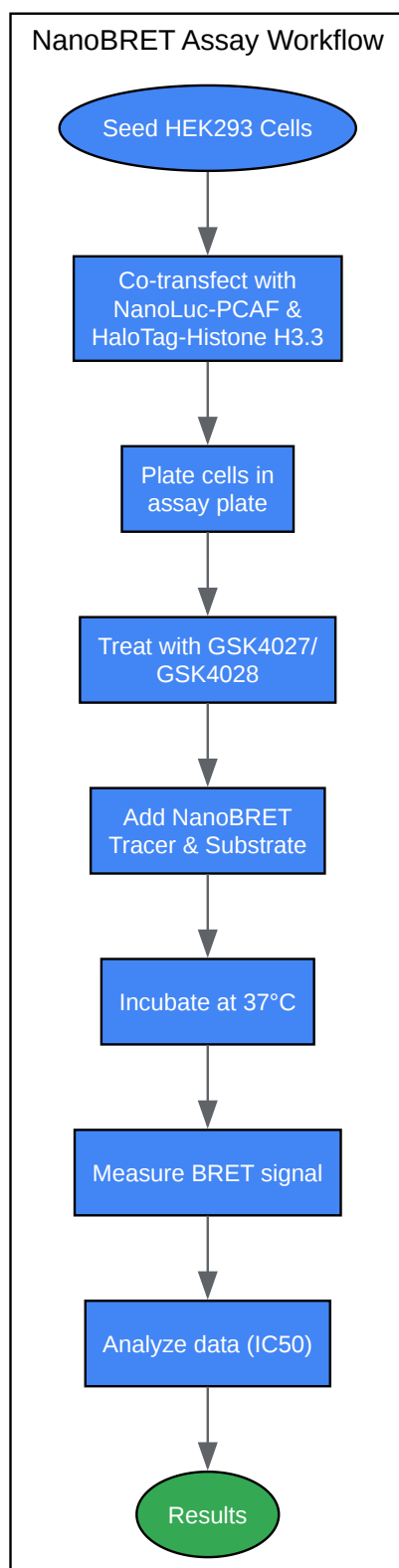
Materials:

- HEK293 cells
- Opti-MEM™ I Reduced Serum Medium
- Lipofectamine™ 3000 or FuGENE® HD Transfection Reagent
- Plasmid encoding NanoLuc®-PCAF fusion protein
- Plasmid encoding HaloTag®-Histone H3.3 fusion protein
- NanoBRET™ Nano-Glo® Substrate
- NanoBRET™ Tracer
- GSK4027 and GSK4028 (negative control)
- White, 96-well or 384-well assay plates
- Plate reader capable of measuring luminescence and BRET signals

Protocol:

- Cell Seeding:
 - One day prior to transfection, seed HEK293 cells in a 10 cm dish at a density that will result in 80-90% confluency on the day of transfection.[5]
- Transfection:
 - Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3 expression plasmids using a suitable transfection reagent according to the manufacturer's protocol. A recommended starting point is a 1:10 ratio of NanoLuc®-PCAF to HaloTag®-Histone H3.3 plasmid DNA to ensure sufficient acceptor expression.[6]

- Cell Plating for Assay:
 - 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™.
 - Plate the cells into a white assay plate at a density of 2×10^4 cells per well in a volume of 90 μ L.
- Compound Treatment:
 - Prepare serial dilutions of GSK4027 and the negative control GSK4028 in Opti-MEM™. A typical concentration range to test would be from 1 nM to 100 μ M.
 - Add 10 μ L of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-compound control.
- Tracer and Substrate Addition:
 - Prepare the NanoBRET™ detection reagent containing the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™ according to the manufacturer's instructions.
 - Add the detection reagent to all wells.
- Incubation and Measurement:
 - Incubate the plate at 37°C and 5% CO₂ for 2 hours.
 - Measure the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~618 nm) emission signals using a plate reader equipped for BRET measurements.[\[6\]](#)
- Data Analysis:
 - Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
 - Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC₅₀ value.



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Caption: Experimental workflow for the NanoBRET cellular assay.

Cellular Thermal Shift Assay (CETSA®)

CETSA® can be used to verify the direct binding of GSK4027 to PCAF/GCN5 in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

- Cell line of interest (e.g., HEK293, or a cancer cell line with high PCAF/GCN5 expression)
- GSK4027 and GSK4028
- PBS and protease inhibitors
- PCR tubes or 96-well PCR plates
- Thermal cycler
- Equipment for protein extraction and Western blotting or ELISA

Protocol:

- Cell Treatment:
 - Culture cells to 80-90% confluency.
 - Treat cells with GSK4027 or GSK4028 at the desired concentration (e.g., 1 μ M) for 1-2 hours. Include a vehicle control.
- Cell Harvest and Lysis:
 - Harvest cells and wash with PBS.
 - Resuspend the cell pellet in PBS with protease inhibitors.
 - Lyse the cells by freeze-thaw cycles.
 - Clarify the lysate by centrifugation.

- Heating:
 - Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.
 - Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
- Protein Precipitation and Detection:
 - Centrifuge the heated samples to pellet the precipitated proteins.
 - Collect the supernatant containing the soluble proteins.
 - Analyze the amount of soluble PCAF or GCN5 in the supernatant by Western blotting or ELISA using specific antibodies.
- Data Analysis:
 - Quantify the band intensities (for Western blot) or absorbance (for ELISA) for each temperature point.
 - Plot the percentage of soluble protein against the temperature for each treatment condition.
 - Determine the melting temperature (T_m) for each condition. An increase in T_m in the presence of GSK4027 compared to the vehicle and GSK4028 controls indicates target engagement.

Downstream Target Gene Expression Analysis

To investigate the functional consequences of PCAF/GCN5 bromodomain inhibition by GSK4027, the expression of known PCAF/GCN5 target genes can be analyzed.

Materials:

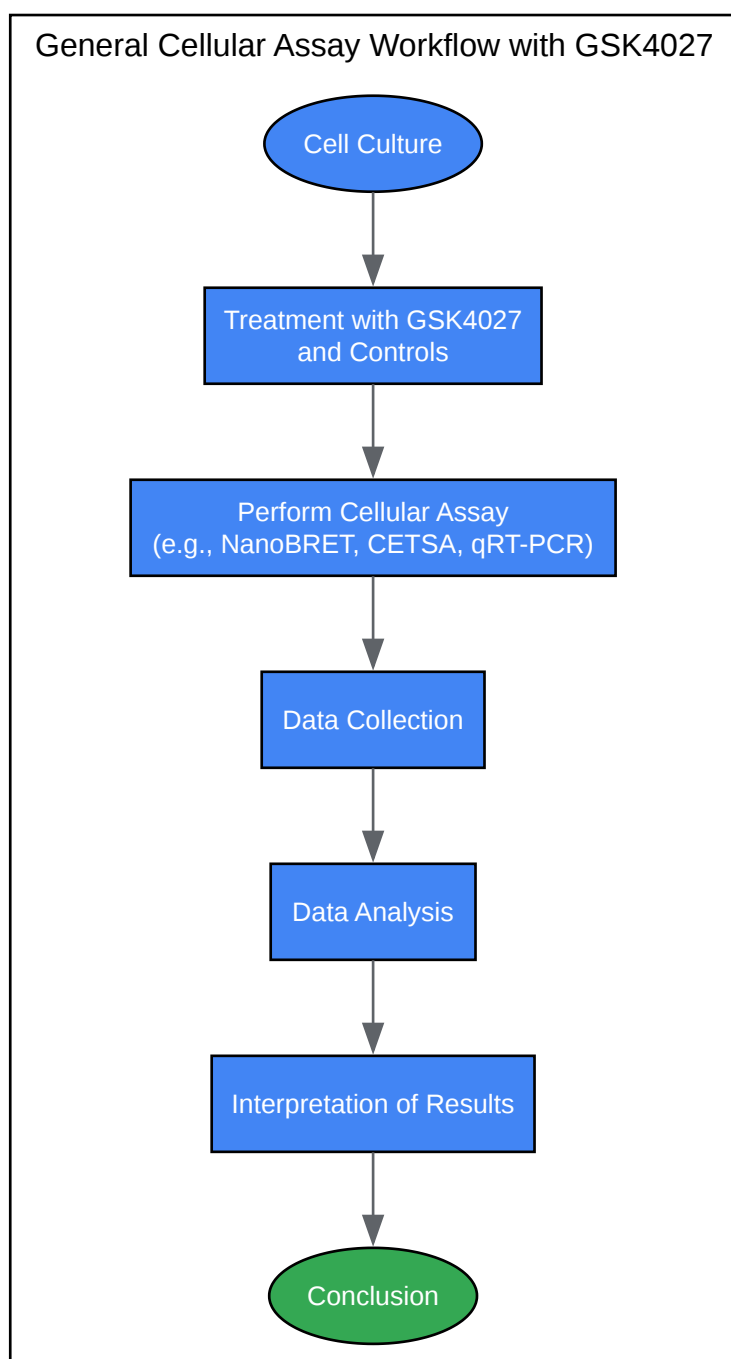
- Cell line of interest
- GSK4027 and GSK4028

- RNA extraction kit
- qRT-PCR reagents and instrument

Protocol:

- Cell Treatment:
 - Seed cells in a multi-well plate and allow them to adhere.
 - Treat cells with a dose-range of GSK4027 and GSK4028 for a specific duration (e.g., 24 hours). Include a vehicle control.
- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from the cells using a commercial kit.
 - Synthesize cDNA from the extracted RNA.
- qRT-PCR:
 - Perform quantitative real-time PCR using primers for target genes known to be regulated by PCAF/GCN5 (e.g., genes involved in cell cycle or inflammation).[3]
 - Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Data Analysis:
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method.
 - Compare the expression levels of target genes in GSK4027-treated cells to the vehicle and GSK4028-treated controls. A dose-dependent decrease in the expression of target genes would indicate a functional effect of PCAF/GCN5 bromodomain inhibition.

Mandatory Visualization



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Caption: A generalized workflow for conducting cellular assays with GSK4027.

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